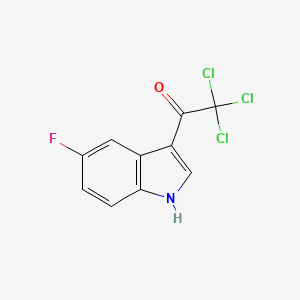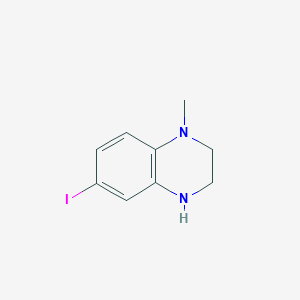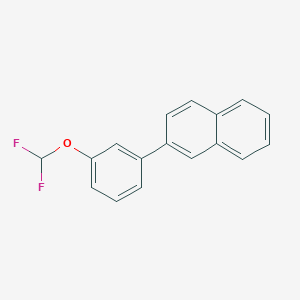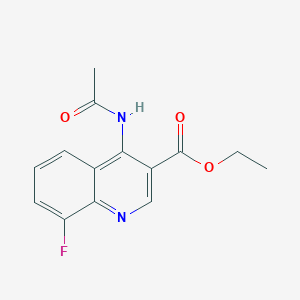![molecular formula C15H22O3Si B11848669 2-[Methoxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one CAS No. 87505-92-8](/img/structure/B11848669.png)
2-[Methoxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone is an organic compound that belongs to the class of cyclobutanones. It is characterized by the presence of a cyclobutanone ring substituted with a methoxy(phenyl)methyl group and a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique structural features and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with methoxy(phenyl)methyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then treated with trimethylsilyl chloride to obtain the final product. The reaction conditions typically involve:
Solvent: Anhydrous tetrahydrofuran (THF)
Temperature: 0°C to room temperature
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of 2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.
Substitution: The methoxy(phenyl)methyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophilic reagents such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of various substituted cyclobutanones.
Aplicaciones Científicas De Investigación
2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone involves its interaction with molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, resulting in specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methoxy(phenyl)methyl)cyclobutanone: Lacks the trimethylsilyl group, resulting in different reactivity and properties.
2-((Trimethylsilyl)oxy)cyclobutanone: Lacks the methoxy(phenyl)methyl group, leading to distinct chemical behavior.
Cyclobutanone: The parent compound without any substituents, exhibiting different reactivity.
Uniqueness
2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone is unique due to the presence of both methoxy(phenyl)methyl and trimethylsilyl groups These substituents impart specific reactivity and properties to the compound, making it valuable in various synthetic and research applications
Propiedades
Número CAS |
87505-92-8 |
|---|---|
Fórmula molecular |
C15H22O3Si |
Peso molecular |
278.42 g/mol |
Nombre IUPAC |
2-[methoxy(phenyl)methyl]-2-trimethylsilyloxycyclobutan-1-one |
InChI |
InChI=1S/C15H22O3Si/c1-17-14(12-8-6-5-7-9-12)15(11-10-13(15)16)18-19(2,3)4/h5-9,14H,10-11H2,1-4H3 |
Clave InChI |
UECQJMMDAXSUEV-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=CC=C1)C2(CCC2=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848618.png)


![1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848631.png)
![2,4-Dimethyl-3-phenylindeno[2,1-B]pyran](/img/structure/B11848635.png)
![(3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole]](/img/structure/B11848643.png)
![3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11848645.png)
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B11848653.png)
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B11848660.png)

